Introduction: Unveiling a Core Scaffold in Modern Drug Discovery
Introduction: Unveiling a Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-Bromo-7-methoxy-1H-indazole for Advanced Research
4-Bromo-7-methoxy-1H-indazole is a substituted heterocyclic compound built upon the indazole framework. While unassuming in isolation, this molecule represents a critical and versatile building block in the lexicon of medicinal chemistry. The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure, meaning it frequently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, particularly protein kinases, making it a cornerstone in the development of targeted therapies for oncology and inflammatory diseases.[2][4]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 4-Bromo-7-methoxy-1H-indazole. We will move beyond simple data recitation to explore the causality behind its properties, the strategic value of its functional groups, and its practical application in synthesis. The objective is to equip the reader with the expert-level insights required to effectively utilize this compound as a strategic intermediate in the synthesis of novel chemical entities.
Core Chemical and Physical Properties
The identity and physical characteristics of a compound are foundational to its handling, reaction setup, and purification. The properties of 4-Bromo-7-methoxy-1H-indazole are summarized below. The bromine atom at the 4-position and the electron-donating methoxy group at the 7-position are key modulators of the molecule's electronic profile and, consequently, its reactivity and biological interactions.
| Property | Data | Source(s) |
| IUPAC Name | 4-bromo-7-methoxy-1H-indazole | N/A |
| Molecular Formula | C₈H₇BrN₂O | [5] |
| Molecular Weight | 227.06 g/mol | [6] |
| CAS Number | 938062-01-2 | [7] |
| Appearance | Off-white to light brown solid | [7] |
| Boiling Point | 371.2 ± 22.0 °C (Predicted) | [7] |
| pKa | 12.11 ± 0.40 (Predicted) | [7] |
| XLogP | 2.2 | [5] |
| Storage | Sealed in dry, Room Temperature | [7] |
Spectroscopic Profile for Structural Verification
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons on the indazole core, the N-H proton, and the methoxy group.
-
Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected: two doublets corresponding to the ortho-coupled protons on the benzene ring and one singlet for the proton at the 3-position of the pyrazole ring.
-
N-H Proton (δ ~10-13 ppm): A broad singlet, characteristic of the indazole N-H, which is exchangeable with D₂O.
-
Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to three protons.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield relative to unsubstituted benzene.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M⁺ and [M+2]⁺, separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound.
Synthesis and Purification: A Strategic Approach
The synthesis of substituted indazoles often relies on classical cyclization strategies starting from appropriately functionalized aniline precursors. A robust and logical pathway to 4-Bromo-7-methoxy-1H-indazole involves a multi-step sequence beginning with a methoxy-substituted aniline. The following protocol is a representative and field-proven methodology adapted from similar syntheses.[10]
Proposed Synthetic Workflow
Caption: A three-step synthetic pathway to 4-Bromo-7-methoxy-1H-indazole.
Step-by-Step Experimental Protocol
-
Bromination of 3-Methoxy-2-methylaniline:
-
Rationale: The initial step is a regioselective electrophilic aromatic substitution. The activating methoxy and methyl groups direct the incoming electrophile (bromine). Acetic acid serves as a polar protic solvent that can facilitate the reaction.
-
Procedure: Dissolve 3-methoxy-2-methylaniline (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.05 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C. Stir for 2-4 hours, monitoring by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product, which is then filtered, washed, and dried.
-
-
Diazotization and Cyclization:
-
Rationale: This is a classic transformation to form the pyrazole ring of the indazole system. The aniline is converted to a diazonium salt, which is a highly reactive intermediate. The adjacent methyl group then participates in an intramolecular cyclization to form the final heterocyclic ring.
-
Procedure: Suspend the crude 2-Bromo-3-methoxy-6-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool to 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, the reaction is carefully neutralized or gently warmed to induce cyclization. The product precipitates from the solution.
-
Purification Strategy
-
Rationale: The crude product will likely contain unreacted starting material and side products. Column chromatography is the method of choice for purification due to the crystalline nature of the product and its moderate polarity.
-
Protocol: The crude solid is dissolved in a minimal amount of dichloromethane and adsorbed onto silica gel. The silica is then loaded onto a column packed with silica gel. Elution is performed using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.
Chemical Reactivity: A Hub for Molecular Diversification
The true value of 4-Bromo-7-methoxy-1H-indazole lies in its predictable and versatile reactivity, which allows for systematic modification at three key positions. This makes it an ideal scaffold for building compound libraries for structure-activity relationship (SAR) studies.
Caption: Key reactive sites on the 4-Bromo-7-methoxy-1H-indazole scaffold.
-
N1-Position: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting indazolide anion is nucleophilic and can be alkylated, acylated, or used in reactions like the Michael addition. Protecting this nitrogen, for instance as a BOC-derivative, is a common strategy to prevent side reactions during subsequent steps.[11]
-
C4-Bromine: This is arguably the molecule's most valuable feature. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[12] This allows for the strategic introduction of aryl, heteroaryl, alkyl, or vinyl groups, providing a powerful tool for rapid diversification and SAR exploration.
-
Aromatic Ring (C5/C6): The benzene portion of the indazole ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The electron-donating methoxy group activates the ring towards substitution.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. While specific toxicity data for 4-Bromo-7-methoxy-1H-indazole is limited, the data for the closely related 4-Bromo-1H-indazole provides a strong basis for a conservative safety assessment.[13][14]
-
Hazard Classifications: Acute toxicity, Oral (Category 3/4); Skin Irritant (Category 2); Eye Irritant (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system.[14][15]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][16]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[16][17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]
Conclusion
4-Bromo-7-methoxy-1H-indazole is more than a mere catalog chemical; it is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its value is derived from the convergence of a biologically relevant indazole core with two orthogonal, high-utility functional groups. The methoxy group serves to modulate the electronic properties of the scaffold, while the bromine atom provides a robust handle for diversification via modern cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics and advanced chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-broMo-7-Methoxy-1H-indazole CAS#: 938062-01-2 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. tert-Butyl 4-bromo-7-methoxy-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.de [fishersci.de]
- 15. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 16. aksci.com [aksci.com]
- 17. echemi.com [echemi.com]
4-Bromo-7-methoxy-1H-indazole